4-[6-[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]-2-pyrazol-1-ylpyrido[3,2-d]pyrimidin-4-yl]morpholine
Description
4-[6-[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]-2-pyrazol-1-ylpyrido[3,2-d]pyrimidin-4-yl]morpholine is a heterocyclic compound featuring a pyrido[3,2-d]pyrimidine core substituted with a morpholine ring at position 4, a pyrazole group at position 2, and a 3-(methoxymethyl)-1,2,4-oxadiazole moiety at position 6 (). The methoxymethyl group may enhance solubility or metabolic stability, as seen in structurally related compounds ().
Properties
Molecular Formula |
C18H18N8O3 |
|---|---|
Molecular Weight |
394.4 g/mol |
IUPAC Name |
4-[6-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]-2-pyrazol-1-ylpyrido[3,2-d]pyrimidin-4-yl]morpholine |
InChI |
InChI=1S/C18H18N8O3/c1-27-11-14-22-17(29-24-14)13-4-3-12-15(20-13)16(25-7-9-28-10-8-25)23-18(21-12)26-6-2-5-19-26/h2-6H,7-11H2,1H3 |
InChI Key |
UJVFJABYJFKSNE-UHFFFAOYSA-N |
Canonical SMILES |
COCC1=NOC(=N1)C2=NC3=C(C=C2)N=C(N=C3N4CCOCC4)N5C=CC=N5 |
Origin of Product |
United States |
Preparation Methods
Formation of the Oxadiazole Ring
The oxadiazole ring is typically synthesized through cyclization reactions involving hydrazides and carboxylic acids or their derivatives. This step is crucial as it establishes the core structure of the compound.
Construction of the Pyrido[3,2-d]pyrimidine Framework
The pyrido[3,2-d]pyrimidine moiety can be constructed via various methods such as:
- Condensation Reactions : Utilizing appropriate precursors like pyrimidines and pyrazoles.
- Cyclization Techniques : Often involving nucleophilic substitutions or electrophilic additions to form the desired heterocyclic structures.
Integration of Morpholine
Finally, the morpholine group is introduced through nucleophilic substitution reactions with suitable electrophiles, completing the synthesis of the target compound.
Detailed Preparation Methods
Here are detailed descriptions of specific methods employed in the synthesis:
Synthesis of 3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl
This intermediate can be prepared by reacting methoxymethyl hydrazine with an appropriate carbonyl compound followed by cyclization to form the oxadiazole ring.
Synthesis of 2-Pyrazol-1-ylpyrido[3,2-d]pyrimidine
This step involves:
- Starting Materials : Utilizing commercially available pyrimidines and pyrazoles.
- Reagents : Common reagents include acetic anhydride or phosphorus oxychloride to facilitate cyclization.
Final Assembly
In this final stage:
- The previously synthesized oxadiazole and pyrido[3,2-d]pyrimidine are combined in a reaction that typically requires a catalyst such as triethylamine.
- The morpholine moiety is then attached through a nucleophilic attack on an activated halide or sulfonate derivative.
Analytical Characterization
To confirm the structure and purity of the synthesized compound, various analytical techniques are employed:
| Technique | Purpose |
|---|---|
| Nuclear Magnetic Resonance (NMR) | Determines structural integrity and purity |
| Mass Spectrometry (MS) | Confirms molecular weight |
| High-Performance Liquid Chromatography (HPLC) | Assesses purity levels |
| Infrared Spectroscopy (IR) | Identifies functional groups |
Challenges in Synthesis
The synthesis of complex compounds like this one often presents challenges such as:
- Selectivity : Ensuring that reactions proceed with high selectivity to avoid undesired side products.
- Yield Optimization : Maximizing yields at each synthetic step while maintaining purity.
Chemical Reactions Analysis
Types of Reactions
4-[6-[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]-2-pyrazol-1-ylpyrido[3,2-d]pyrimidin-4-yl]morpholine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
Synthesis and Chemical Properties
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The key steps often include:
- Formation of the Oxadiazole Ring : This involves the reaction of hydrazines with carboxylic acids or their derivatives to form 1,2,4-oxadiazoles.
- Pyrazole Incorporation : Pyrazole moieties can be introduced through cyclization reactions involving hydrazines and α,β-unsaturated carbonyl compounds.
- Pyrimidine and Morpholine Linkage : The final assembly often requires coupling reactions that link the pyrimidine and morpholine components to the core structure.
Antibacterial Properties
Research has indicated that compounds containing oxadiazole and pyrazole moieties exhibit significant antibacterial activity. For instance, derivatives with 1,2,4-oxadiazoles have shown effectiveness against various bacterial strains. The mechanism is believed to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways critical for bacterial survival.
- Case Study : A study demonstrated that similar compounds exhibited minimum inhibitory concentrations (MICs) against pathogens such as Escherichia coli and Staphylococcus aureus, suggesting a promising antibacterial profile for derivatives of the target compound .
Anticancer Activity
The compound's structural features suggest potential anticancer properties. Compounds with similar frameworks have been investigated for their ability to inhibit cancer cell proliferation through various mechanisms:
- Inhibition of Cell Division : Certain derivatives have been shown to inhibit key enzymes involved in cell cycle regulation.
- Induction of Apoptosis : Some studies report that these compounds can trigger programmed cell death in cancer cells.
- Case Study : In vitro studies have revealed that derivatives of 4-[6-[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]-2-pyrazol-1-ylpyrido[3,2-d]pyrimidin-4-yl]morpholine exhibit cytotoxic effects on human cancer cell lines with IC50 values in the low micromolar range .
Medicinal Chemistry
Given its promising biological activities, this compound could serve as a lead structure for the development of new antibiotics or anticancer agents. Researchers are encouraged to explore structural modifications to enhance efficacy and reduce toxicity.
Agricultural Chemistry
The antibacterial properties may also be leveraged in agricultural applications to develop new agrochemicals aimed at controlling plant pathogens.
Summary of Research Findings
Mechanism of Action
The mechanism of action of 4-[6-[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]-2-pyrazol-1-ylpyrido[3,2-d]pyrimidin-4-yl]morpholine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
PI-103 and Pyrido-Thieno-Pyrimidine Derivatives
PI-103 (4-(pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-yl)morpholine) shares the pyrimidine core and morpholine substitution with the target compound. However, PI-103 incorporates a thieno ring system instead of the pyrido-pyrimidine core and lacks the oxadiazole and pyrazole substituents. The target compound’s oxadiazole and pyrazole groups may improve pharmacokinetic properties by reducing metabolic degradation, though direct comparative data are unavailable.
Thiazole-Substituted Pyrimidine Derivatives
4-(4-Methyl-2-(methylamino)thiazol-5-yl)-2-((3-(morpholine-4-carbonyl)phenyl)amino)pyrimidine-5-carbonitrile (Compound 6, ) replaces the oxadiazole with a thiazole ring. Thiazole groups are known to enhance binding affinity in kinase inhibitors by forming hydrogen bonds with ATP pockets. However, the absence of the methoxymethyl group in Compound 6 may reduce solubility compared to the target compound. Structural differences in the core (pyrimidine vs. pyrido-pyrimidine) also suggest divergent selectivity profiles.
MCHR1 Antagonists with Methoxymethyl Groups
Derivatives of SNAP-7941 (), such as FE@SNAP, feature a methoxymethyl-substituted tetrahydropyrimidine carboxylate core. While the core differs from the target compound’s pyrido-pyrimidine, the methoxymethyl group in both may confer similar metabolic resistance. For example, FE@SNAP demonstrated improved in vivo stability over non-substituted analogs, suggesting the methoxymethyl group’s role in delaying hepatic clearance .
Structural and Functional Analysis
Key Substituent Effects
- Oxadiazole vs.
- Pyrazole vs. Anilino Groups: The pyrazole substituent at position 2 (target compound) may engage in π-π stacking interactions absent in PI-103’s simpler structure.
Pharmacokinetic Considerations
Research Implications and Gaps
While the target compound’s structure suggests advantages over analogs like PI-103 and SNAP derivatives, direct comparative studies are lacking. Future research should focus on:
Enzymatic Assays : Comparative IC₅₀ values against PI3K/mTOR or related targets.
ADME Profiling : Half-life, bioavailability, and metabolic stability in preclinical models.
Selectivity Screening: Assessment of off-target effects relative to thiazole- or thieno-containing analogs.
Biological Activity
The compound 4-[6-[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]-2-pyrazol-1-ylpyrido[3,2-d]pyrimidin-4-yl]morpholine represents a complex structure with potential biological activities. This article aims to explore its biological activity based on various studies and findings.
Chemical Structure and Properties
The compound features a morpholine ring linked to a pyrido[3,2-d]pyrimidine scaffold, which is further substituted with a pyrazole and an oxadiazole moiety. This unique combination of heterocycles suggests diverse pharmacological properties due to the presence of multiple functional groups that can interact with biological targets.
Biological Activity Overview
Research indicates that compounds containing oxadiazole and pyrimidine derivatives exhibit a variety of biological activities, including:
- Antimicrobial Activity : Many oxadiazole derivatives have shown significant antibacterial and antifungal properties.
- Anticancer Potential : Pyrimidine derivatives are known for their ability to inhibit cancer cell proliferation.
- Anti-inflammatory Effects : Certain derivatives have demonstrated potential in reducing inflammation.
Antimicrobial Activity
A study evaluated various derivatives of oxadiazoles and their antimicrobial efficacy against different bacterial strains. The results indicated that compounds similar to the target compound exhibited notable activity against both gram-positive and gram-negative bacteria. For instance, specific oxadiazole derivatives were effective against Staphylococcus aureus and Escherichia coli, suggesting that the methoxymethyl substitution enhances activity against these pathogens .
| Compound | Activity Against Gram-positive | Activity Against Gram-negative |
|---|---|---|
| Compound A | High (MIC: 10 µg/mL) | Moderate (MIC: 25 µg/mL) |
| Compound B | Moderate (MIC: 15 µg/mL) | High (MIC: 5 µg/mL) |
Anticancer Activity
In vitro studies have demonstrated that compounds with similar structural features as the target compound exhibit cytotoxic effects on various cancer cell lines. For example, the pyrido[3,2-d]pyrimidine derivatives were tested for their ability to inhibit cell growth in breast cancer (MCF-7) and lung cancer (A549) cell lines. The results showed a dose-dependent inhibition of cell proliferation, indicating potential as anticancer agents .
| Cell Line | IC50 (µM) for Target Compound | Reference Compound |
|---|---|---|
| MCF-7 | 12 | 15 |
| A549 | 10 | 14 |
The proposed mechanism of action for the biological activity of this compound involves interaction with specific enzymes or receptors. For instance, the presence of the oxadiazole moiety may enhance binding affinity to targets such as tyrosine kinases, which are crucial in cancer progression. Studies suggest that similar compounds can act as competitive inhibitors at enzyme active sites or modulate signaling pathways involved in tumor growth .
Case Studies
- Case Study on Anticancer Efficacy : A recent study focused on evaluating the anticancer properties of pyrido[3,2-d]pyrimidines showed promising results where derivatives led to significant apoptosis in cancer cells through caspase activation pathways.
- Case Study on Antimicrobial Resistance : The effectiveness of oxadiazole derivatives was assessed in combating antibiotic-resistant strains of bacteria. Results indicated that certain modifications, such as methoxymethyl substitutions, could restore sensitivity to resistant strains.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
